15(S)-15-Methyl prostaglandin F2alpha isopropyl ester

説明

“15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” is a prostaglandin analog. Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals . Isopropyl esters of prostaglandins can serve as prodrugs, as they can be efficiently hydrolyzed in certain tissues to generate the bioactive free acid .

Synthesis Analysis

The synthesis of prostaglandins is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone guided by biocatalytic retrosynthesis . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

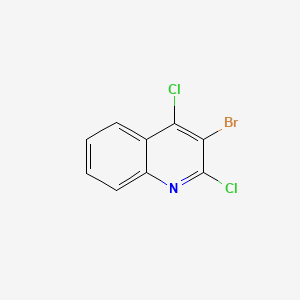

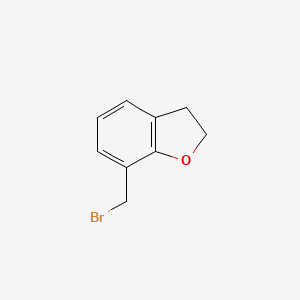

The molecular structure of “15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” is complex, with multiple functional groups and stereocenters. The molecule contains a double bond at 13,14 and an inverted (β) hydroxyl group at C-15 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” include a BVMO-catalyzed stereoselective oxidation and a KRED-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .科学的研究の応用

Ophthalmology: Treatment of Glaucoma

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester: is used in ophthalmology for the treatment of glaucoma. It acts through the FP receptor, causing smooth muscle contraction and reducing intraocular pressure (IOP) by increasing the outflow of aqueous humor. This compound is an analog of prostaglandin F2alpha and shares structural similarities with latanoprost, a medication commonly used to manage open-angle glaucoma and ocular hypertension .

Reproductive Health: Luteolysis and Induction of Labor

In reproductive health, this prostaglandin analog is known for its luteolytic activity, which is the process of breaking down the corpus luteum. It is utilized in inducing labor in pregnant women by promoting the contraction of uterine smooth muscle fibers .

作用機序

Target of Action

The primary target of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester is the FP prostanoid receptor . This receptor plays a crucial role in regulating intraocular pressure .

Mode of Action

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester is a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue and a selective FP prostanoid receptor agonist . It demonstrates full agonism and high selectivity at the prostanoid receptor, which results in a higher efficacy in reducing intraocular pressure .

Biochemical Pathways

Prostaglandins are thought to stimulate the synthesis of matrix metalloproteinases . These enzymes subsequently dissolve the extracellular matrix of the ciliary muscle, thus reducing intraocular pressure by enhancing uveoscleral outflow .

Pharmacokinetics

The first approach to render prostaglandins suitable for glaucoma treatment was esterification of the carboxylic acid to improve the bioavailability . This process significantly increased the bioavailability of the compound .

Result of Action

The result of the action of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester is a significant reduction in intraocular pressure . This is achieved through its interaction with the FP prostanoid receptor and the subsequent enhancement of uveoscleral outflow .

Action Environment

The efficacy of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester can be influenced by environmental factors such as the thickness of the cornea . Prostaglandin analogs have relatively poor corneal penetration, and their efficacy was reportedly reduced in patients with thick corneas .

将来の方向性

The future directions of “15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” research could involve further exploration of its potential applications in medicine, particularly in the treatment of conditions like glaucoma and luteolysis . Additionally, the development of efficient and stereoselective synthesis of prostaglandins is of utmost importance, owing to their valuable medicinal applications and unique chemical structures .

特性

IUPAC Name |

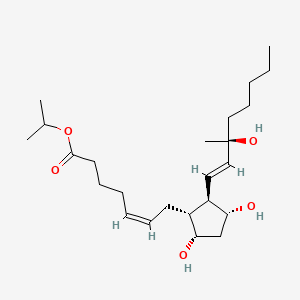

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O5/c1-5-6-11-15-24(4,28)16-14-20-19(21(25)17-22(20)26)12-9-7-8-10-13-23(27)29-18(2)3/h7,9,14,16,18-22,25-26,28H,5-6,8,10-13,15,17H2,1-4H3/b9-7-,16-14+/t19-,20-,21+,22-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLOOJUPVUOLJU-JPXDXFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157283-72-2 | |

| Record name | Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-15-methyl-, 1-methylethyl ester, (5Z,9α,11α,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157283-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)